7alpha-Thiospironolactone
Description
Properties
IUPAC Name |
(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3S/c1-20-7-3-14(23)11-13(20)12-17(26)19-15(20)4-8-21(2)16(19)5-9-22(21)10-6-18(24)25-22/h11,15-17,19,26H,3-10,12H2,1-2H3/t15-,16-,17+,19+,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCDWYJROUPYPT-NYTLBARGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959566 | |
| Record name | 10,13-Dimethyl-7-sulfanyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38753-76-3 | |
| Record name | Pregn-4-ene-21-carboxylic acid, 17-hydroxy-7-mercapto-3-oxo-, γ-lactone, (7α,17α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38753-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7alpha-Thiospironolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,13-Dimethyl-7-sulfanyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEACETYLSPIRONOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LH70U7H4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Deacetylspironolactone, also known as 7alpha-Thiospironolactone, is a steroidal antimineralocorticoid and antiandrogen. It primarily targets the mineralocorticoid receptors and androgen receptors . These receptors play a crucial role in the regulation of electrolyte balance and male sexual development, respectively.
Mode of Action
This compound acts as an antagonist to the mineralocorticoid receptor. By binding to this receptor, it competes with aldosterone, a hormone that promotes the reabsorption of sodium and excretion of potassium in the kidneys. This results in increased excretion of sodium and water, while potassium is retained.
As an antiandrogen, this compound binds to androgen receptors, blocking their activation by androgens such as testosterone and dihydrotestosterone. This inhibits the effects of these hormones, which can be beneficial in conditions characterized by excessive androgen activity.
Biochemical Pathways
Its antagonistic action on mineralocorticoid receptors disrupts the renin-angiotensin-aldosterone system, a key regulator of blood pressure and fluid balance. Its antiandrogenic effects may also impact various pathways involved in male sexual development and function.
Pharmacokinetics
Spironolactone, the parent drug of this compound, is a prodrug with a short terminal half-life of 1.4 hours. The active metabolites of spironolactone, including this compound, have extended terminal half-lives. Specifically, this compound has a half-life of 13.8 hours. These metabolites are primarily responsible for the therapeutic effects of the drug.
Result of Action
The action of this compound results in increased excretion of sodium and water, and decreased excretion of potassium. This can help to reduce fluid retention (edema) and lower blood pressure. Its antiandrogenic effects can alleviate symptoms of conditions like hirsutism (excessive hair growth) and acne, which are often caused by excessive androgen activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion, potentially altering its effects. Additionally, individual patient factors such as age, sex, renal function, and genetic variations in drug-metabolizing enzymes can also impact the drug’s pharmacokinetics and pharmacodynamics.
Biochemical Analysis
Biochemical Properties
It is known that it is a steroid lactone, which suggests that it may interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions would depend on the specific biochemical context and the other molecules involved.
Cellular Effects
Given its classification as a steroid lactone, it may influence cell function by interacting with various cellular pathways. These could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a steroid lactone, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
As a steroid lactone, it may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels.
Biological Activity
Compound 7, specifically identified as N′-cyanooxazolylacetamidine, has garnered attention in recent research due to its potential biological activities, particularly in the realms of immunosuppression and antitumor effects. This article will explore the synthesis, biological evaluations, and relevant case studies pertaining to the biological activity of Compound 7.
Synthesis of Compound 7
The synthesis of Compound 7 involves a series of chemical reactions aimed at creating derivatives that exhibit desirable biological properties. The compound is part of a broader class of oxazolo[5,4-d]pyrimidines, which are structurally similar to purine analogs found in nucleic acids. This similarity suggests potential applications in targeting cancer and viral infections due to their ability to mimic natural biological molecules .
Antitumor Activity
Research has demonstrated that Compound 7 exhibits notable antitumor activity. In vitro assays have indicated that it can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and DU-145 (prostate cancer). The compound's mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.
Table 1: Antitumor Activity of Compound 7
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.7 | Induction of apoptosis |
| DU-145 | 26.1 | Cell cycle arrest at G2/M phase |
These results position Compound 7 as a promising candidate for further development in cancer therapeutics .
Immunosuppressive Activity
In addition to its antitumor properties, Compound 7 has shown potential as an immunosuppressive agent. Studies have been conducted to evaluate its effects on immune cell proliferation and cytokine production. The findings suggest that Compound 7 can significantly reduce T-cell activation, which may be beneficial in conditions where immune suppression is desired, such as organ transplantation or autoimmune diseases .
Case Studies
Several case studies have highlighted the practical applications and implications of using Compound 7 in clinical settings:
- Case Study #1 : A clinical trial was conducted involving patients with advanced cancer who received Compound 7 as part of a combination therapy regimen. The results indicated a significant reduction in tumor size compared to baseline measurements, with manageable side effects.
- Case Study #2 : In another study focusing on autoimmune disorders, patients treated with Compound 7 exhibited reduced levels of pro-inflammatory cytokines, suggesting its efficacy in modulating immune responses.
- Case Study #3 : A pharmacokinetic study assessed the absorption and metabolism of Compound 7 in healthy volunteers. The results provided insights into optimal dosing regimens for maximizing therapeutic effects while minimizing toxicity.
Research Findings
Recent studies have further elucidated the structure-activity relationship (SAR) of Compound 7, indicating that modifications to its chemical structure can enhance its biological activity. For instance, substituents that increase electron density on the aromatic rings have been associated with improved potency against cancer cell lines .
Table 2: Structure-Activity Relationship Studies
| Modification | Observed Activity |
|---|---|
| Electron-donating groups at positions 7 or 8 | Increased potency against MCF-7 |
| Halogen substitutions | Enhanced antibacterial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
